molecular formula C10H19N B1463544 8-Methyl-2-azaspiro[4.5]decane CAS No. 1217862-26-4

8-Methyl-2-azaspiro[4.5]decane

Cat. No. B1463544
CAS RN: 1217862-26-4
M. Wt: 153.26 g/mol
InChI Key: SGJOFPWLAFWQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-azaspiro[4.5]decane is a compound that has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .

Scientific Research Applications

Azepane-Based Compounds in Drug Discovery

  • Pharmaceutical Significance of Azepane-based Motifs : Azepane-based compounds have demonstrated a variety of pharmacological properties, making them significant in the discovery of new therapeutic agents. Over 20 azepane-based drugs have received FDA approval for treating various diseases. This highlights the structural diversity of azepane-containing analogs and their potential in medicinal chemistry for developing less toxic and more effective drugs against numerous diseases (Gao-Feng Zha et al., 2019).

DNA Methyltransferase Inhibitors

  • Advances of Azacitidine in Myelodysplastic Syndromes : Azacitidine, a nucleoside analog of cytidine, has shown promise in improving the quality of life for patients with myelodysplastic syndrome (MDS) by inhibiting DNA methyltransferases, suggesting the potential of targeting epigenetic modifications for therapeutic purposes (Lili Xie, 2015).

  • Demethylating Agents in Myeloid Malignancies : The review discusses the use of demethylating agents, including azacitidine and decitabine, in treating myelodysplastic syndromes (MDS) and highlights their mechanism of action, which involves the inhibition of DNA methyltransferases leading to the reexpression of silenced genes (G. Garcia-Manero, 2008).

properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9-2-4-10(5-3-9)6-7-11-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJOFPWLAFWQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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